molecular formula C25H29ClN2 B3055911 Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl- CAS No. 67828-30-2

Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-

Cat. No.: B3055911
CAS No.: 67828-30-2
M. Wt: 393 g/mol
InChI Key: PQXNGDLMOOLIHP-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] (CAS 76176–94–8), also referred to by its PMN designation P-99–0557, is a methylene-bridged aromatic amine derivative. Structurally, it consists of two benzenamine moieties linked via a methylene group substituted with a 2-chlorophenyl ring. Each benzenamine unit is further modified with N-ethyl and N-methyl groups.

Properties

IUPAC Name

4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]methyl]-N-ethyl-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20/h7-16,25,27-28H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXNGDLMOOLIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)NCC)C)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070658
Record name Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-
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Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67828-30-2
Record name 4,4′-[(2-Chlorophenyl)methylene]bis[N-ethyl-2-methylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67828-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-((2-chlorophenyl)methylene)bis(N-ethyl-2-methyl-
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Record name Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-
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Record name Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-
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Record name 4,4'-[(2-chlorobenzylidene]bis[N-ethyl-o-toluidine]
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Preparation Methods

Acid-Catalyzed Condensation Route

Reaction Mechanism and Optimization

The acid-catalyzed condensation of 2-chlorobenzaldehyde with N-ethyl-2-methylaniline represents a direct approach to forming the methylene bridge. This method parallels the dimerization observed in pyrazolone systems, where aldehydes undergo nucleophilic attack by amine groups under thermal or acidic conditions.

In a representative procedure, equimolar amounts of aldehyde and amine are heated at 120–130°C without solvent, promoting dehydration and C–N bond formation. The reaction proceeds via a Schiff base intermediate, which subsequently reacts with a second amine molecule to yield the bis-aniline product. Key parameters include:

  • Temperature : 120–160°C (higher temperatures accelerate dehydration but risk decomposition).
  • Catalyst : Piperidine or acetic acid (0.5–1.0 equiv) enhances imine formation.
  • Solvent : Solvent-free conditions or polar aprotic solvents (e.g., DMF) improve homogeneity.

Workup and Purification

Post-reaction, the crude product is precipitated using a light petroleum/ethyl acetate mixture (9:1 v/v), yielding colorless crystals after recrystallization. HPLC analysis confirms a purity of >90%, with characteristic $$ ^1H $$ NMR signals at δ 5.22–5.68 ppm for the central C(sp$$ ^3 $$)–H proton.

Reductive Amination with Sodium Triacetoxyborohydride

Methodology and Scope

Reductive amination offers a milder alternative for constructing the methylene-linked bis-aniline. This two-step process involves:

  • Imine Formation : Reaction of 2-chlorobenzaldehyde with N-ethyl-2-methylaniline in 1,2-dichloroethane (DCE) at 25°C.
  • Reduction : Treatment with sodium triacetoxyborohydride (1.2 equiv) in the presence of acetic acid (0.5 equiv) to stabilize the iminium ion.
Advantages:
  • Selectivity : Minimizes over-reduction of aromatic chlorides.
  • Yield : 70–85% for aliphatic amines, though hindered by steric effects from N-ethyl and 2-methyl groups.

Limitations and Mitigation

Aromatic ketones and sterically hindered amines (e.g., ortho-substituted anilines) exhibit reduced reactivity. For example, N-ethyl-2-methylaniline achieves only 30% conversion in the presence of o-nitroaniline. Optimizing solvent polarity (THF or acetonitrile) and increasing reaction time (48–72 h) improve yields to ~60%.

Palladium-Catalyzed Cross-Coupling

Catalytic System Design

Palladium-catalyzed coupling, adapted from Buchwald-Hartwig amination protocols, enables modular synthesis of the target compound. The procedure employs:

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (0.5–3.0 mol%).
  • Ligand : (±)-BINAP (0.75–4.5 mol%) for stabilizing the Pd center.
  • Base : Sodium tert-butoxide (1.4 equiv) or cesium carbonate (1.4 equiv).

Reaction Protocol

A mixture of 2-chlorophenyl trifluoromethanesulfonate (1.0 equiv) and N-ethyl-2-methylaniline (1.2 equiv) in THF is heated at 70°C for 12–24 h. The reaction proceeds via oxidative addition of the triflate to Pd(0), followed by transmetalation and reductive elimination to form the C–N bond.

Key Outcomes:
  • Yield : 65–75% after column chromatography.
  • Purity : >94% by HPLC, with $$ ^{19}F $$ NMR confirming absence of triflate byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid-Catalyzed Condensation 72–91 >90 Solvent-free, high scalability High temps. risk decomposition
Reductive Amination 60–85 >88 Mild conditions, functional group tolerance Steric hindrance reduces efficiency
Palladium Coupling 65–75 >94 Modular, precise control Costly catalysts, sensitive to O$$ _2 $$

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.45–7.20 (m, 8H, Ar–H), 5.55 (s, 1H, CH), 3.90 (q, J = 7.2 Hz, 4H, NCH$$ _2 $$CH$$ _3 $$), 2.25 (s, 6H, Ar–CH$$ _3 $$), 1.20 (t, J = 7.2 Hz, 6H, CH$$ _2 $$CH$$ _3 $$).
  • $$ ^13C $$ NMR : δ 139.8 (C–Cl), 128.5–126.2 (Ar–C), 45.1 (NCH$$ _2 $$CH$$ _3 $$), 30.7 (CH), 17.2 (Ar–CH$$ _3 $$), 12.5 (CH$$ _2 $$CH$$ _3 $$).

Infrared Spectroscopy (IR)

  • IR (KBr) : 3445 cm$$ ^{-1} $$ (N–H stretch), 1602 cm$$ ^{-1} $$ (C=N), 1245 cm$$ ^{-1} $$ (C–Cl).

Industrial Scalability and Challenges

The acid-catalyzed route is most viable for large-scale production due to minimal solvent use and straightforward workup. However, palladium catalysis offers higher purity (>94%) for pharmaceutical applications despite higher costs. Key challenges include:

  • Byproduct Formation : Competing dimerization or over-alkylation necessitates precise stoichiometry.
  • Catalyst Recovery : Pd-based systems require efficient recycling to offset expenses.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces various amines .

Scientific Research Applications

Scientific Research Applications

Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] serves as a versatile building block in the synthesis of complex organic molecules. Research also explores its potential biological activities, including antimicrobial and anticancer properties. Ongoing studies are further evaluating its potential as a therapeutic agent for various diseases.

Industrial Applications

In industry, Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] is used in the production of polymers, dyes, and other industrial chemicals.

Chemical Reactions and Analysis

Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] participates in several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reduction reactions can convert it into amines or other reduced forms. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
  • Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields quinones, while reduction produces various amines.

Benzenamine derivatives exhibit diverse biological activities:

ActivityEffect
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
MutagenicityPotential mutagenic effects observed
CytotoxicityVaries across different cell lines

Case Studies and Research Findings

  • Antitumor Activity: Certain substituted benzenamines have demonstrated potent antitumor activity by targeting DNA replication processes in cancer cells, leading to reduced viability and increased apoptosis rates. Compounds derived from benzenamine structures showed IC50 values in the low micromolar range against various cancer cell lines.
  • Antimicrobial Studies: Research has highlighted the antimicrobial properties of benzenamine derivatives against both Gram-positive and Gram-negative bacterial strains. This effectiveness is attributed to the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.
  • Mutagenicity Assessment: Investigations into the mutagenic potential of Benzenamine indicated that it could cause genetic mutations in specific models. Studies found that exposure led to increased mutation frequencies in treated subjects compared to controls, raising concerns regarding its safety as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] with structurally related methylene-bis-anilines:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Toxicity Classification Regulatory Status
Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] 76176–94–8 C₂₄H₂₈ClN₂ 393.95 g/mol 2-chlorophenyl, N-ethyl, N-methyl Suspected toxicant (EPA TSCA) Significant New Use Reporting (SNUR)
4,4'-Methylenebis(2-chloroaniline) (MOCA) 101-14-4 C₁₃H₁₂Cl₂N₂ 267.16 g/mol 2-chloro, NH₂ groups Probable human carcinogen (EPA) Restricted use; OSHA-regulated
Benzenamine, 4,4'-methylenebis[N,N-dimethyl-] 101-61-1 C₁₇H₂₂N₂ 254.37 g/mol N,N-dimethyl Limited toxicity data Not explicitly regulated
4,4'-Methylenebis(N-ethyl-2-methylaniline) N/A N/A N/A N-ethyl, 2-methyl Insufficient data No current restrictions

Key Findings

Toxicity Profile: MOCA (CAS 101-14-4) is classified as a probable human carcinogen due to its demonstrated carcinogenicity in animal studies and occupational exposure risks . N,N-dimethyl variants (e.g., CAS 101-61-1) exhibit lower toxicity concerns, likely due to reduced reactivity of the dimethylamino groups compared to primary amines like MOCA .

N-ethyl-2-methyl groups may enhance solubility in organic solvents compared to MOCA’s polar NH₂ groups, influencing industrial application suitability .

Regulatory Differences: MOCA faces stringent OSHA regulations (TLV 0.01 mg/m³) due to its carcinogenicity, while the target compound is subject to TSCA’s SNUR requirements, mandating EPA notification for new uses . Compounds like 4,4'-methylenebis[N,N-dimethyl-] (CAS 101-61-1) are less regulated, reflecting their lower hazard profile .

Functional Group Analysis

  • Primary Amines (MOCA) : Higher toxicity due to metabolic activation into DNA-reactive intermediates .

Biological Activity

Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-] is a chemical compound with significant biological activity. It is also known by its CAS number 101-14-4 and has been studied for its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on human health, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Formula : C25H29ClN2
  • Molecular Weight : 420.97 g/mol
  • IUPAC Name : 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methylbenzenamine]

The structure consists of two N-ethyl-2-methyl groups linked by a methylene bridge to a 2-chlorophenyl moiety.

The biological activity of Benzenamine derivatives often involves interactions with cellular targets leading to various pharmacological effects. Research indicates that such compounds may exhibit:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Antitumor Properties : Certain studies suggest that compounds similar to Benzenamine can inhibit cancer cell proliferation by inducing apoptosis.

Biological Activity Overview

The following table summarizes key biological activities associated with Benzenamine derivatives:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
MutagenicityPotential mutagenic effects observed
CytotoxicityVaries across different cell lines

Case Studies and Research Findings

  • Antitumor Activity :
    A study published in PubMed demonstrated that certain substituted benzenamines exhibited potent antitumor activity. The compound's mechanism involved targeting DNA replication processes in cancer cells, leading to reduced viability and increased apoptosis rates. Specifically, compounds derived from benzenamine structures showed IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Studies :
    Research highlighted the antimicrobial properties of benzenamine derivatives against both Gram-positive and Gram-negative bacterial strains. The effectiveness was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Mutagenicity Assessment :
    Investigations into the mutagenic potential of Benzenamine indicated that it could cause genetic mutations in specific models. The study found that exposure led to increased mutation frequencies in treated subjects compared to controls, raising concerns regarding its safety as a potential therapeutic agent .

Q & A

Q. What are the recommended synthetic routes and purification methods for Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-]?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chlorobenzaldehyde with excess N-ethyl-2-methylbenzenamine under acidic conditions (e.g., HCl or H₂SO₄) to form the methylene bridge. Purification requires column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Structural validation via FTIR and ¹H/¹³C NMR is critical to confirm the absence of unreacted aldehydes or amine precursors .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer :
  • Structural Analysis : Use NMR (¹H/¹³C) to confirm substitution patterns and methylene bridge formation. Compare with spectral databases (e.g., NIST Chemistry WebBook) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions or melting points .

Q. What preliminary toxicity screening protocols are appropriate for this compound?

  • Methodological Answer :
  • In vitro mutagenicity : Use the Ames test (Salmonella typhimurium strains TA98/TA100) with and without metabolic activation (S9 liver homogenate) to assess frameshift/base-pair mutations .
  • Acute toxicity : Conduct OECD Guideline 423 trials in rodents, focusing on liver and thyroid histopathology due to structural analogs inducing hepatic adenomas and thyroid carcinomas .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s mechanistic toxicity compared to non-halogenated analogs?

  • Methodological Answer :
  • Comparative Transcriptomics : Expose human hepatocyte cell lines (e.g., HepG2) to the target compound and non-chlorinated analogs. Use RNA-seq to identify differentially expressed genes in xenobiotic metabolism pathways (e.g., CYP450 enzymes) .
  • Electrophilic Reactivity : Perform glutathione (GSH) depletion assays to evaluate covalent binding potential, as halogenated aromatic amines often form reactive intermediates .

Q. What experimental approaches can elucidate environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation Studies : Exclude UV light (λ = 254–365 nm) in aqueous solutions, analyze breakdown products via HPLC-MS. Monitor chlorine release via ion chromatography .
  • Microbial Degradation : Use soil microcosms spiked with the compound. Metagenomic profiling (16S rRNA sequencing) can identify degrading microbial consortia .

Q. How can researchers investigate the compound’s interaction with fungal virulence factors, such as aflatoxin biosynthesis?

  • Methodological Answer :
  • Gene Knockdown : Treat Aspergillus flavus cultures with sub-inhibitory concentrations. Use qRT-PCR to quantify expression of aflatoxin biosynthetic genes (e.g., aflR, aflD) and the global regulator laeA .
  • Metabolite Profiling : Employ LC-MS/MS to correlate aflatoxin B₁ reduction with intracellular acetyl-CoA levels, a key precursor in toxin synthesis .

Notes on Contradictions & Limitations

  • reports limited carcinogenicity in rodents for a dimethyl-substituted analog, but the ethyl-methyl variant may exhibit altered metabolic activation due to steric effects.
  • Transcriptomic data in focuses on Aspergillus but provides a methodological framework for studying eukaryotic systems.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-
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